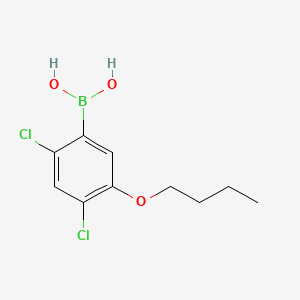

(5-Butoxy-2,4-dichlorophenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(5-butoxy-2,4-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUSRHVSANUKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681689 | |

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-88-7 | |

| Record name | (5-Butoxy-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Butoxy 2,4 Dichlorophenyl Boronic Acid in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions Involving (5-Butoxy-2,4-dichlorophenyl)boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org this compound serves as the organoboron component in this process, offering its substituted phenyl ring for coupling.

The success of a Suzuki-Miyaura coupling, particularly with challenging substrates, is highly dependent on the choice of the palladium catalyst and its associated ligands. For substrates containing aryl chlorides, which are less reactive than bromides or iodides, robust catalytic systems are required. nih.govacs.org The oxidative addition step is often rate-limiting for aryl chlorides, necessitating the use of specialized ligands that can promote this challenging transformation. nih.gov

Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have proven exceptionally effective for the cross-coupling of unactivated aryl chlorides. nih.gov These bulky and electron-rich ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps, often allowing reactions to proceed at lower catalyst loadings and milder conditions. nih.gov Other common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), though they may require higher temperatures or longer reaction times for less reactive partners. nih.govresearchgate.netmdpi.com The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvent also plays a critical role in the reaction's efficiency. nih.govmdpi.com

| Catalyst/Ligand System | Typical Substrates | Key Advantages |

| Pd(OAc)₂ / SPhos | Aryl chlorides, bromides, triflates nih.gov | High activity for unactivated chlorides, broad substrate scope, low catalyst loadings. nih.gov |

| Pd₂(dba)₃ / FcPPh₂ | Polychlorinated pyridines, benzenes acs.org | High chemoselectivity for mono-alkylation of polychlorinated aromatics. acs.org |

| Pd(P(o-Tol)₃)₂ | Z-alkenyl halides organic-chemistry.org | Excellent for maintaining stereochemical integrity of Z-olefins. organic-chemistry.org |

| Pd(PPh₃)₄ | Aryl bromides, iodides mdpi.com | Commercially available and widely used, effective for reactive substrates. mdpi.com |

| (tBubpy)PdCl₂ | Aryl iodides, bromides researchgate.net | High efficiency in aqueous solvents under aerobic conditions. researchgate.net |

The substituents on the phenyl ring of this compound exert significant influence over its reactivity. The two chloro groups are electron-withdrawing, which generally increases the acidity of the boronic acid and can affect the rate of transmetalation. The chlorine at the C2 position (ortho to the boronic acid) also introduces considerable steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium complex during the transmetalation step, potentially requiring more demanding reaction conditions or specialized, less bulky ligands. researchgate.net

Conversely, the butoxy group at the C5 position is an electron-donating group (EDG) due to resonance. researchgate.net Generally, electron-donating groups on the boronic acid partner can accelerate the transmetalation step. diva-portal.org Therefore, the reactivity of this compound is a result of the balance between these opposing electronic effects and the steric hindrance from the ortho-chloro substituent. The net electronic effect will influence the nucleophilicity of the aryl group being transferred to the palladium center.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| -Cl | C2 (ortho) | Electron-withdrawing | High | Increases steric hindrance, potentially slowing transmetalation. researchgate.net |

| -Cl | C4 (para) | Electron-withdrawing | Low | Contributes to the overall electron-deficient nature of the ring. |

| -O-Bu | C5 (meta) | Electron-donating | Moderate | Increases the nucleophilicity of the aryl group, potentially speeding up transmetalation. diva-portal.org |

The Suzuki-Miyaura coupling is typically highly regioselective, with the new C-C bond forming exclusively at the position of the carbon-boron bond. libretexts.org For this compound, this means the coupling will occur at the C1 position.

More complex stereochemical questions arise when considering the structure of the product. The significant steric bulk provided by the ortho-chloro substituent can lead to restricted rotation (atropisomerism) around the newly formed biaryl bond, particularly if the coupling partner also bears a bulky ortho-substituent. researchgate.net Studies on similarly substituted systems, such as the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, have demonstrated that such reactions can produce stable, separable atropisomers. researchgate.netbeilstein-journals.org The rotational barrier in these products is influenced by the size and nature of the substituents flanking the biaryl axis. researchgate.net

Furthermore, if the coupling partner is a stereodefined molecule, such as a Z-alkenyl halide, the reaction conditions can be crucial for preserving the initial stereochemistry. The choice of palladium ligand is paramount; for instance, Pd(P(o-Tol)₃)₂ has been shown to be highly effective at preventing Z-to-E isomerization during the coupling process, ensuring a stereoretentive outcome. organic-chemistry.org

C-H Activation Processes Utilizing this compound as a Reagent

C-H activation is a powerful strategy in organic synthesis that involves the direct functionalization of otherwise inert carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. wikipedia.orgresearchgate.net These reactions are typically catalyzed by transition metals. wikipedia.org

Metal-catalyzed C-H borylation is a common method for synthesizing arylboronic acids and esters. wikipedia.org In these reactions, a transition metal catalyst, often iridium- or rhodium-based, facilitates the direct conversion of an aromatic C-H bond into a C-B bond using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org The regioselectivity of such reactions is typically governed by the steric environment of the arene, with borylation occurring at the most accessible C-H bond. wikipedia.org

While boronic acids are the typical products of C-H borylation, there is emerging research into "transfer borylation" processes. researchgate.net In this context, a pre-formed organoboron compound, such as an arylboronate ester, can serve as the source of the boryl group to functionalize another molecule. It is mechanistically conceivable that an ester derived from this compound could be employed as a transfer agent in a specialized catalytic cycle, although this represents a non-standard application.

Directed ortho-metalation (DoM) is a subtype of C-H activation where a functional group on an aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at an adjacent (ortho) position. baranlab.orgharvard.edu The resulting aryllithium intermediate can then react with an electrophile to install a new substituent with high regioselectivity. baranlab.org

Utilizing the boronic acid functional group itself as a directing group for DoM is highly challenging. The Lewis acidic boron atom is susceptible to nucleophilic attack by the organolithium base, leading to decomposition or undesired side reactions rather than ortho-deprotonation. acs.org Research into developing robust boron-based directing groups is ongoing but has highlighted these inherent difficulties. acs.org

However, other substituents on the this compound scaffold can act as directing metalation groups (DMGs). The butoxy group, an ether, is a known DMG. harvard.edu In the context of the title compound's phenyl ring, the butoxy group at C5 would direct metalation to its ortho positions, C4 and C6. Since the C4 position is blocked by a chlorine atom, metalation would be directed to the C6 position. This pathway could be envisioned in subsequent functionalization of the molecule, demonstrating how C-H activation principles apply to this substituted aromatic system.

Chan-Evans-Lam Coupling and Related Oxidative Cross-Coupling Reactions

The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol, to yield aryl amines or aryl ethers, respectively. wikipedia.org This reaction is advantageous as it can often be performed at room temperature and is tolerant of air, distinguishing it from the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnrochemistry.com The general mechanism involves the formation of a copper(II)-aryl complex, which can then undergo a disproportionation to a key copper(III) intermediate. nrochemistry.com This Cu(III) species subsequently undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized by an oxidant (often atmospheric oxygen) to regenerate the Cu(II) catalyst. wikipedia.orgnrochemistry.com

A general representation of the Chan-Evans-Lam reaction is shown below:

Ar-B(OH)₂ + H-X-R --(Cu catalyst, Base, Oxidant)--> Ar-X-R (where X = O, NH, S)

Table 1: General Conditions for Chan-Evans-Lam Coupling

| Component | Examples | Purpose |

|---|---|---|

| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂ | Catalyst |

| Nucleophile | Phenols, anilines, amides, carbamates | Coupling partner |

| Base | Pyridine, Et₃N, K₂CO₃ | Activates nucleophile and facilitates catalyst turnover |

| Oxidant | O₂ (from air), TEMPO | Regenerates the active Cu(II) catalyst from Cu(I) |

| Solvent | CH₂Cl₂, MeOH, Toluene, THF | Reaction medium |

This table represents typical conditions for the reaction and not specific conditions for this compound. nrochemistry.comorganic-chemistry.org

Other Transition Metal-Catalyzed Reactions

The Negishi cross-coupling is a powerful carbon-carbon bond-forming reaction catalyzed by nickel or palladium, which couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org While the standard Negishi reaction involves an organohalide coupling with an organozinc reagent, boronic acids can be involved indirectly, for instance, by first converting the C-Br or C-Cl bonds of a molecule to an organozinc species for subsequent coupling, or in related three-component reactions. A direct Negishi-type coupling involving a boronic acid would first require its transmetalation to an organozinc species, a less common approach.

No specific examples of this compound in Negishi couplings are found in the surveyed literature. If this compound were to be used as a precursor (i.e., converted to an organozinc reagent), its utility would be significant, allowing for the introduction of the 5-butoxy-2,4-dichlorophenyl moiety onto a wide range of organic scaffolds. wikipedia.org The reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon centers. wikipedia.org

The general scheme for a Negishi cross-coupling is:

R-X + R'-ZnX' --(Pd or Ni catalyst)--> R-R' (where X = Cl, Br, I, OTf)

The Heck reaction traditionally couples an unsaturated halide with an alkene, and the Sonogashira reaction couples an unsaturated halide with a terminal alkyne. Analogues of these reactions using boronic acids in place of organohalides (the "Suzuki-Miyaura" type reaction is itself a major cross-coupling reaction) or as the nucleophilic partner in different contexts have been developed.

For instance, some modern Heck-type reactions can proceed via a Pd(II)/Pd(IV) catalytic cycle where a boronic acid can be used as the arylating agent for an alkene. Similarly, while the Sonogashira reaction typically requires a copper co-catalyst, variations exist that are copper-free, and three-component reactions involving a boronic acid, an alkyne, and another partner are known.

There is no specific data available on the performance of this compound in these specific reaction analogues. Its utility would depend heavily on the specific catalytic system employed. The electron-deficient nature of the ring could make oxidative addition to a low-valent metal center (if the boronic acid were converted to a halide) more facile, but the transmetalation step (as the boronic acid) could be slower. nih.gov

Side Reactions and Limitations in the Reactivity of this compound

The utility of any boronic acid in cross-coupling reactions can be limited by competing side reactions. For a substituted compound like this compound, deboronation and isomerization are potential concerns.

Deboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom (protodeboronation) or another boronic acid group (homocoupling followed by deboronation). This is a significant side reaction that reduces the yield of the desired cross-coupled product. nrochemistry.com

Protodeboronation : This process is the acid- or base-catalyzed cleavage of the C-B bond. Electron-poor arylboronic acids, particularly those with ortho-substituents, can be susceptible to base-promoted protodeboronation. researchgate.net The mechanism can involve the formation of a tetrahedral boronate species which then undergoes cleavage. The electron-withdrawing chlorine atoms on this compound likely increase its susceptibility to this pathway, especially under basic conditions common to many cross-coupling reactions. nih.govresearchgate.net Studies have shown that improving the oxidative stability of boronic acids can also improve resistance to protodeboronation. digitellinc.com

Homocoupling : This side reaction leads to the formation of a symmetrical biaryl (e.g., 5,5'-dibutoxy-2,2',4,4'-tetrachlorobiphenyl). It can occur via oxidative coupling of two boronic acid molecules and is often promoted by the palladium catalyst and oxidant.

Isomerization in the context of this compound is not well-documented in terms of rearrangement of substituents on the aromatic ring during a reaction. Such transformations are generally energetically unfavorable under typical cross-coupling conditions.

However, "isomerization" can refer to conformational isomers arising from the rotation around the C-B bond. Like other ortho-substituted phenylboronic acids, this compound exists in different conformations due to the steric hindrance between the ortho-chloro group and the B(OH)₂ group. psu.edunih.gov These conformers can have different energies and potentially different reactivities. In the solid state, arylboronic acids typically form hydrogen-bonded dimers or more complex ribbon-like structures, and the specific conformation adopted can be influenced by the substitution pattern. psu.edursc.org While this conformational isomerism is a fundamental property, it is not typically a "side reaction" that alters the chemical identity of the final product.

Lewis Acidity of Arylboronic Acids and Its Influence on Reaction Mechanisms

Arylboronic acids, including this compound, are not only pivotal reagents in cross-coupling reactions but also function as Lewis acids. This acidity, arising from the electron-deficient nature of the boron atom with its vacant p-orbital, plays a crucial role in various organic transformations. The strength of this Lewis acidity is modulated by the electronic properties of the substituents on the aromatic ring, which in turn influences reaction mechanisms and outcomes.

The Lewis acidic character of a boronic acid allows it to accept a pair of electrons from a Lewis base. youtube.com In aqueous solution, this manifests as an equilibrium between the neutral trigonal boronic acid and an anionic tetrahedral boronate species formed by the addition of a hydroxide (B78521) ion. nih.govresearchgate.netru.nl The equilibrium constant for this reaction, expressed as a pKa value, is a common measure of the Lewis acidity of the boronic acid. A lower pKa value indicates a stronger Lewis acid.

The substituents on the phenyl ring of an arylboronic acid exert a significant influence on the Lewis acidity of the boron center. Electron-withdrawing groups, such as halogens (e.g., chlorine) or trifluoromethyl groups, enhance the electrophilicity of the boron atom. mdpi.comsmolecule.com This increased electrophilicity facilitates the coordination of Lewis bases and results in a lower pKa, signifying stronger Lewis acidity. mdpi.com Conversely, electron-donating groups, like alkoxy substituents (e.g., butoxy), decrease the Lewis acidity of the boron center through resonance effects, leading to a higher pKa. smolecule.com

In the case of this compound, the electronic effects are mixed. The two chlorine atoms at positions 2 and 4 are electron-withdrawing, which would be expected to increase the Lewis acidity. However, the butoxy group at position 5 is electron-donating. The net effect on the Lewis acidity of the boron atom will be a balance of these opposing electronic influences. This modulation of Lewis acidity can be critical in controlling the reactivity of the boronic acid in various chemical processes.

The influence of substituents on the Lewis acidity of phenylboronic acids has been systematically studied. For instance, the introduction of fluorine atoms, which are strongly electron-withdrawing, generally leads to an increase in acidity (lower pKa) compared to the unsubstituted phenylboronic acid. mdpi.com The position of the substituent is also a critical factor.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound Name | pKa Value |

|---|---|

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

| 2-Formyl-3-fluorophenylboronic acid | 6.8 |

Data sourced from a study on fluorinated phenylboronic compounds. mdpi.com

The Lewis acidity of arylboronic acids is a key factor in their application as catalysts in certain organic reactions. For example, in the dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, arylboronic acids with strong Lewis acidity, such as pentafluorophenylboronic acid, have been shown to be effective catalysts. acs.org Mechanistic studies suggest that the boronic acid activates the alcohol through coordination, facilitating the formation of a carbocation intermediate in an S_N1-type pathway. acs.org

Furthermore, the Lewis acidity of boronic acids is central to the formation of boronate esters, which are key intermediates in processes like the formation of covalent organic frameworks (COFs). researchgate.netrsc.org In Lewis acid-catalyzed COF synthesis, the dehydrative trimerization of boronic acids to form boroxines and the complexation of the boronic acid with the Lewis acid catalyst can significantly impact the rate of boronate ester formation. researchgate.netrsc.org

Advanced Applications of 5 Butoxy 2,4 Dichlorophenyl Boronic Acid in Chemical Science

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

Organoboron reagents, particularly boronic acids and their esters, are fundamental intermediates for forming carbon-carbon bonds, a critical process in the assembly of complex organic molecules. The compound (5-Butoxy-2,4-dichlorophenyl)boronic acid serves as a specialized building block, offering a unique combination of substituents to chemists designing sophisticated molecular structures for various applications, from pharmaceuticals to material science.

Biaryl motifs are prevalent structures in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for synthesizing these biaryl compounds, involving the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

This compound is designed to act as the boronic acid partner in such reactions. Its dichlorinated and butoxy-substituted phenyl ring can be coupled with a variety of aryl or heteroaryl halides to generate complex biaryl products. The electronic properties of the substituents—the electron-donating butoxy group and the electron-withdrawing chlorine atoms—can influence the reactivity of the boronic acid and the properties of the final biaryl product. While specific examples detailing the use of this exact compound are not extensively documented in public literature, the general mechanism for its application in biaryl synthesis is well-established.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction This table represents a generalized reaction scheme typical for this class of compounds, based on established chemical principles.

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|

Beyond simple biaryls, this compound can be incorporated into a wide array of more complex molecular architectures. Its status as a "building block" implies its use in multi-step syntheses to construct larger, functional molecules. The presence of multiple distinct chemical handles—the boronic acid, the butoxy ether linkage, and the two chloro-substituents—allows for sequential and site-selective reactions, enabling the construction of intricate three-dimensional structures. This versatility makes it a valuable component for creating libraries of novel compounds in drug discovery and materials research.

Applications in Material Science and Polymer Chemistry

The unique electronic and structural features of this compound make it a candidate for the development of advanced materials, particularly functional and conjugated polymers.

Boronic acid-functionalized polymers are a class of "smart" materials that can respond to specific chemical stimuli. By incorporating this compound into a polymer backbone or as a side chain, materials with specific recognition capabilities can be developed. Boronic acids are known to form reversible covalent bonds with diols, a property exploited in sensors and drug-delivery systems. The butoxy and dichloro groups would further modify the polymer's solubility, thermal stability, and mechanical properties.

Conjugated polymers are organic macromolecules that feature a backbone of alternating single and multiple bonds, which allows for the delocalization of π-electrons and imparts semiconductor properties. These materials are the active components in many organic electronic devices. Suzuki polycondensation, a variation of the Suzuki coupling reaction, is a primary method for synthesizing these polymers.

In this context, this compound could be copolymerized with a dihaloaromatic comonomer. The resulting polymer would feature the dichlorobutoxyphenyl unit directly in its conjugated backbone, influencing the polymer's electronic band gap, solubility, and film-forming properties.

Table 2: Potential Properties of a Conjugated Polymer Incorporating the Compound This table outlines the expected influence of the monomer on polymer properties based on general principles of polymer chemistry.

| Property | Influence of (5-Butoxy-2,4-dichlorophenyl) unit |

|---|---|

| Solubility | The butoxy group enhances solubility in organic solvents, facilitating solution-based processing. |

| Electronic Properties | The combination of electron-donating (butoxy) and electron-withdrawing (dichloro) groups can tune the HOMO/LUMO energy levels of the polymer. |

| Morphology | The bulky and asymmetric nature of the monomer can influence polymer chain packing and thin-film morphology. |

| Device Performance | The modified electronic levels and morphology can impact the efficiency and stability of the final optoelectronic device. |

Catalytic Roles of Boronic Acids and Derivatives

Boronic acids and their derivatives have emerged as versatile catalysts in a multitude of organic transformations. Their catalytic activity is primarily attributed to the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital, allowing it to activate various functional groups. The specific compound, this compound, combines the structural features of electron-withdrawing chloro substituents and an electron-donating butoxy group, which modulates its catalytic properties. While direct catalytic applications of this specific molecule are not extensively documented in publicly available research, its reactivity can be inferred from the well-established catalytic behavior of structurally related arylboronic acids.

Boronic Acid-Catalyzed Organic Transformations (e.g., Aldol (B89426) Reactions, Amide Bond Formation)

Arylboronic acids are effective catalysts for several key organic reactions, including the formation of carbon-carbon bonds in Aldol-type reactions and the synthesis of amides from carboxylic acids and amines. ualberta.caresearchgate.netrsc.org The catalytic efficacy of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov Electron-withdrawing groups, such as the two chlorine atoms in this compound, generally enhance the Lewis acidity of the boron center, which can lead to increased catalytic activity in certain reactions. ualberta.ca Conversely, electron-donating groups, like the butoxy group, can modulate this acidity. acs.org

Aldol Reactions:

In the context of Aldol reactions, boronic acids can act as catalysts by activating carbonyl compounds. organic-chemistry.orgwikipedia.org The mechanism often involves the formation of a boron enolate, which then reacts with an aldehyde or ketone. youtube.comrsc.org While both boronic and borinic acids can catalyze these reactions, borinic acids have shown particularly high activity in some cases. organic-chemistry.org For pyruvic acids reacting with aldehydes, boron catalysts facilitate the formation of valuable isotetronic acid derivatives in aqueous media. organic-chemistry.org The reaction is thought to proceed through the formation of dioxoborolanone intermediates, which stabilizes the enol tautomer of the pyruvic acid. organic-chemistry.org The presence of electron-withdrawing substituents on the arylboronic acid can enhance its ability to activate the carbonyl substrate.

| Reactants | Boron Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Pyruvic acids and Aldehydes | Arylborinic and Arylboronic acids | Isotetronic acid derivatives | Borinic acids showed higher activity; the reaction proceeds efficiently in water. | organic-chemistry.org |

| Ketone and Aldehyde | Cyclohexylboron chloride (for enolate formation) | β-hydroxy ketone | The reaction proceeds through a Zimmerman-Traxler transition state model. | youtube.com |

| Acetone and various Aldehydes | Tetrahedral sodium triisopropyl 3,5-difluorophenylboronate | β-hydroxyketone | The tetrahedral boronate acts as a base to form a boron-enolate. | rsc.org |

Amide Bond Formation:

Boronic acid-catalyzed direct amidation of carboxylic acids and amines is a highly atom-economical process that avoids the need for stoichiometric activating agents. rsc.org The general mechanism involves the reaction of the boronic acid with the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.orgrsc.org This intermediate is a more reactive acylating agent that readily reacts with the amine to form the amide bond and regenerate the boronic acid catalyst. rsc.org The removal of water is often crucial for driving the reaction to completion. rsc.orgrsc.org

The catalytic activity of arylboronic acids in amidation is highly dependent on the substituents on the phenyl ring. Electron-deficient arylboronic acids have been shown to be effective catalysts. rsc.org For instance, studies on ortho-iodo-substituted arylboronic acids revealed that the addition of an electron-donating methoxy (B1213986) group para to the iodide enhanced the catalytic activity, suggesting a subtle interplay of electronic and steric effects. acs.org In the case of this compound, the two electron-withdrawing chlorine atoms would be expected to increase the Lewis acidity of the boron, potentially enhancing the formation of the key acyloxyboronic acid intermediate.

| Catalyst Type | Key Mechanistic Insight | Influence of Substituents | Reference |

|---|---|---|---|

| Arylboronic acids | Formation of a mono(acyloxy)boronic acid is the key intermediate. | High catalytic activity of ortho-iodophenylboronic acid is attributed to steric effects and orbital interactions. | rsc.org |

| ortho-Iodo Arylboronic Acids | An electron-donating substituent (e.g., methoxy) para to the iodide increases catalytic activity. | Supports a role for the iodide as a hydrogen-bond acceptor in the transition state. | acs.org |

| Electron-deficient aryl boronic acids | Strong Lewis acidity enhances the formation of (acyloxy)boron intermediates. | Promoted amide condensation of sterically demanding substrates. | rsc.org |

Chiral Boronic Acid Catalysts in Asymmetric Synthesis

The development of chiral boronic acid catalysts for asymmetric synthesis represents a significant advancement in catalysis, enabling the enantioselective formation of complex molecules. While the use of achiral boronic acids in catalysis is well-established, designing effective chiral variants remains a challenge. wikipedia.org The synthesis of C2-symmetric chiral borinic acids has been shown to be effective in the desymmetrization of 2,2-disubstituted-1,3-propanediols, yielding chiral diols with a quaternary stereocenter. wikipedia.org

The application of chiral boronic acids extends to various transformations, including asymmetric aldol reactions and conjugate additions. The stereochemical outcome of these reactions is directed by the chiral environment created by the catalyst. For instance, chiral boronic esters, particularly those derived from pinanediol, have been extensively used in asymmetric homologation reactions to create new stereocenters with high stereocontrol.

While there is no specific literature on the use of a chiral version of this compound, the principles of chiral boronic acid catalysis suggest that incorporating a chiral auxiliary into its structure could potentially lead to a novel catalyst for asymmetric transformations. The electronic properties conferred by the dichloro and butoxy substituents would influence the Lewis acidity and, consequently, the catalytic activity and selectivity of such a chiral catalyst.

Metal-Boron Cooperative Catalysis

Metal-boron cooperative catalysis is an emerging field where the synergistic action of a transition metal and a boron-based Lewis acid enables unique and efficient transformations. researchgate.net In these systems, the boronic acid can act as a co-catalyst, activating a substrate or modulating the properties of the metal catalyst.

One prominent area of metal-boron cooperative catalysis is in C-H activation reactions. For example, a B/Cu catalytic system has been developed for asymmetric Mannich reactions. wikipedia.org In this system, the borinic acid activates the ketone nucleophile by forming an enol boronate complex, which then reacts with the copper-activated imine.

Another example is the palladium-catalyzed Suzuki-Miyaura coupling, where boronic acids are key reagents. While not strictly a cooperative catalytic system in the same vein as the B/Cu example, the interaction between the palladium catalyst and the boronic acid is central to the reaction mechanism. The transmetalation step, where the organic group is transferred from the boron to the palladium center, is a critical part of the catalytic cycle. The electronic and steric properties of the boronic acid, such as those of this compound, would directly impact the efficiency of this step.

Furthermore, research has shown that the combination of a boronic acid with a metal complex can lead to novel catalytic activities. For instance, group-4 transition-metal boryl complexes have been synthesized and show potential as polymerization catalysts. masterorganicchemistry.com The direct bonding between the metal and boron creates a unique electronic environment that can facilitate polymerization processes.

Table of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Subject of the article |

| Arylboronic acids | General class of catalysts |

| Arylborinic acids | Type of boron-based catalyst |

| Pyruvic acids | Reactant in Aldol reactions |

| Isotetronic acid derivatives | Product of Aldol reactions |

| Dioxoborolanone | Intermediate in Aldol reactions |

| Cyclohexylboron chloride | Lewis acid for enolate formation |

| Tetrahedral sodium triisopropyl 3,5-difluorophenylboronate | Catalyst for Aldol reactions |

| Acyloxyboronic acid | Intermediate in amide formation |

| ortho-Iodophenylboronic acid | Catalyst for amide formation |

| 5-Methoxy-2-iodophenylboronic acid | Optimized catalyst for amide formation |

| 2,2-Disubstituted-1,3-propanediols | Substrate for asymmetric desymmetrization |

| Pinanediol | Chiral auxiliary for boronic esters |

Theoretical and Computational Investigations of 5 Butoxy 2,4 Dichlorophenyl Boronic Acid

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organoboron compounds. For a molecule like (5-Butoxy-2,4-dichlorophenyl)boronic acid, DFT methods can provide detailed insights into its electronic structure, vibrational modes, and reactivity.

The electronic structure of an arylboronic acid is significantly influenced by the substituents on the phenyl ring. In this compound, the electron-donating butoxy group and the electron-withdrawing chloro groups create a complex electronic environment.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For arylboronic acids, the HOMO is typically a π-orbital associated with the phenyl ring, while the LUMO is often the vacant p-orbital on the boron atom. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

While specific values for this compound are not published, DFT calculations on related compounds like 3,4-dichlorophenylboronic acid have been performed to understand these properties. The presence of the butoxy group at the 5-position would be expected to raise the energy of the HOMO, while the chloro groups at the 2- and 4-positions would lower the energy of both the HOMO and LUMO.

A hypothetical representation of the frontier molecular orbitals for a substituted phenylboronic acid is provided below:

| Orbital | Typical Characteristics | Expected Influence of Substituents on this compound |

| HOMO | π-orbital on the phenyl ring | Energy raised by the electron-donating butoxy group; lowered by the electron-withdrawing chloro groups. |

| LUMO | Vacant p-orbital on the boron atom | Energy lowered by the inductive effect of the chloro groups, increasing the Lewis acidity of the boron center. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. mdpi.com DFT calculations are frequently used to predict the vibrational frequencies and assign the observed bands in the experimental spectra. acs.org

For phenylboronic acids, characteristic vibrational modes include:

O-H stretching: Broad bands in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding between boronic acid molecules. cdnsciencepub.com

B-O stretching: Strong absorptions typically found around 1350-1400 cm⁻¹.

C-B stretching: These vibrations are often observed in the 1000-1100 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C stretching: Found in their characteristic regions of the mid-IR spectrum.

A systematic investigation of 28 different boronic acid, boroxine (B1236090) anhydride, and boronate ester species using a combination of experimental IR spectroscopy and computational modeling has been conducted to categorize and assign IR bands characteristic to each boron-containing functionality. acs.org In a study on a self-assembled monolayer of a phenylboronic acid derivative, DFT was used to confirm the identity of the observed vibrational modes. nist.gov

The predicted vibrational spectrum for this compound would show these characteristic bands, with shifts influenced by the electronic effects of the butoxy and chloro substituents.

A table of expected characteristic vibrational frequencies is presented below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| O-H stretch | 3200 - 3400 | Broad, indicating intermolecular hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (aliphatic - butoxy) | 2850 - 3000 | |

| B-O stretch (asymmetric) | 1350 - 1400 | Strong intensity. |

| C=C stretch (aromatic ring) | 1450 - 1600 | |

| B-O-H in-plane bend | 1150 - 1200 | |

| C-O stretch (butoxy ether) | 1200 - 1250 | |

| C-B stretch | 1000 - 1100 | |

| C-Cl stretch | 700 - 850 |

The boronic acid functional group is a Lewis acid due to the electron-deficient boron atom, but it also acts as a Brønsted acid through the ionization of the hydroxyl groups. wiley-vch.de The acidity of a phenylboronic acid is highly dependent on the electronic nature of the substituents on the aromatic ring. mdpi.com

Computational methods can predict the pKa of boronic acids, although experimental determination remains the standard. A study on monosubstituted phenylboronic acids demonstrated that for meta and para substituted compounds, there is an excellent correlation between their pKa values and the Hammett equation. mdpi.com

The predicted effects of the substituents on the acidity are summarized below:

| Substituent | Position | Electronic Effect | Expected Impact on Acidity |

| Chloro | 2 | Electron-withdrawing (inductive and resonance) | Increase |

| Chloro | 4 | Electron-withdrawing (inductive and resonance) | Increase |

| Butoxy | 5 | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Decrease |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the mechanisms of reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov

The Suzuki-Miyaura reaction involves a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies, often using DFT, can model the structures and energies of the intermediates and transition states for each step.

For a substrate like this compound, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often rate-determining. researchgate.net Transition state analysis can reveal the energy barriers for this process and how they are affected by factors such as the solvent, the base used, and the ligands on the palladium catalyst. nih.gov

While no specific transition state analysis for this compound has been published, studies on similar systems show that the reaction of the boronic acid with a base to form a more nucleophilic boronate species is a critical precursor to transmetalation. nih.govillinois.edu

For the Suzuki-Miyaura coupling of this compound, computational modeling could predict the reaction rate under different conditions and help to optimize the reaction yield. For instance, the model could explore the efficacy of different palladium catalysts or bases in lowering the activation energy of the rate-limiting step. nih.gov The steric hindrance from the ortho-chloro substituent and the electronic effects of all three substituents would be key factors influencing the energetics and kinetics of the cross-coupling reaction.

General information on related compounds, such as other substituted phenylboronic acids, is available but does not meet the strict criteria of focusing solely on this compound. Research on other phenylboronic acids indicates that they often form dimers in the solid state through hydrogen bonding between the boronic acid groups. However, without specific computational or experimental data for the title compound, any discussion would be speculative and fall outside the user's explicit instructions.

Therefore, the requested article on the "" with the specified section on "Conformational Analysis and Intermolecular Interactions" cannot be generated at this time due to the absence of relevant scientific data for this particular compound in the public domain.

Future Research Directions and Emerging Opportunities for 5 Butoxy 2,4 Dichlorophenyl Boronic Acid Research

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. acs.orgyoutube.com For (5-Butoxy-2,4-dichlorophenyl)boronic acid, a key area of future research will be the development of synthetic routes that are not only high-yielding but also environmentally benign. Current methods for synthesizing arylboronic acids often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.comorganic-chemistry.org

Future research should focus on:

One-Pot Syntheses: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. researchgate.netbohrium.comdoi.org Investigating a one-pot borylation of a suitable dichlorinated butoxybenzene (B75284) precursor would be a significant step forward.

Green Solvents and Catalysts: Exploring the use of greener solvents, such as water or bio-derived solvents, and renewable catalysts, like naturally derived acids, could drastically reduce the environmental impact of the synthesis. nih.gov For instance, the use of lemon juice and concentrated solar radiation has been demonstrated as a green approach for other heterocyclic syntheses and could be explored here. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting the synthesis of this compound to a flow process could lead to a more efficient and safer industrial-scale production.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost | Designing a tandem reaction sequence from a readily available precursor. |

| Green Chemistry | Lower environmental impact, increased safety | Screening of biodegradable solvents and renewable catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in a continuous flow reactor. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

While the Suzuki-Miyaura coupling is a cornerstone of its application, the reactivity of this compound is likely far more diverse. researchgate.netrsc.org Future research should aim to uncover and harness novel reactivity patterns.

Emerging opportunities include:

Catalysis: Phenylboronic acids have shown promise as catalysts in their own right, for instance, in Mannich-type reactions. researchgate.net The electronic properties of this compound, influenced by its substituents, could be leveraged to catalyze a range of organic transformations.

Alternative Cross-Coupling Reactions: Exploring its participation in other types of cross-coupling reactions, such as those involving C-N or C-O bond formation, could broaden its synthetic utility. The coupling with diazo compounds is another emerging area for organoboron reagents. acs.org

Reactions with Novel Partners: Investigating its reactivity with unconventional coupling partners, such as gold(III) complexes, could open up new avenues in organometallic chemistry and catalysis. rsc.org

| Reactivity Area | Potential Application | Research Direction |

| Organocatalysis | Green and metal-free synthesis | Screening the catalytic activity in various organic reactions. |

| Novel Couplings | Access to diverse molecular architectures | Exploring C-N/C-O bond formation and reactions with diazo compounds. |

| Unconventional Partners | New frontiers in organometallic chemistry | Investigating reactivity with late transition metal complexes. |

Integration into Advanced Functional Materials Systems

The incorporation of this compound into polymers and other materials could lead to the development of advanced functional systems with tailored properties. Phenylboronic acid-functionalized materials are already being explored for a variety of applications, from biomedical devices to electronics. mdpi.comjapsonline.comrsc.org

Future research directions in this area include:

Sensor Technology: Phenylboronic acids are known to bind with diols, a property that has been widely exploited in the development of glucose sensors. acs.orgjapsonline.com The specific electronic and steric environment of this compound could be harnessed to create highly selective and sensitive sensors for other biologically or environmentally important diols.

Functional Polymers: Its integration as a monomer or a functional pendant group in polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) could lead to new conductive materials for bio-sensing and wearable electronics. rsc.org The butoxy and dichloro groups would modulate the polymer's solubility, electronic properties, and interaction with analytes.

Drug Delivery Systems: Phenylboronic acid-functionalized polymers have been investigated for glucose-responsive insulin (B600854) delivery. mdpi.comjapsonline.com The unique properties of this compound could be exploited to design novel drug delivery systems that respond to specific biological triggers.

Interdisciplinary Research with Theoretical Chemistry and Computational Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. nih.govacs.orgresearchgate.net An interdisciplinary approach combining experimental synthesis and theoretical modeling will be crucial for unlocking the full potential of this compound.

Key areas for computational investigation include:

Electronic and Structural Properties: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and acidity of the molecule, helping to rationalize its behavior and predict its suitability for various applications. researchgate.netmdpi.com

Reaction Mechanisms: Theoretical modeling can be used to elucidate the mechanisms of its reactions, including the Suzuki-Miyaura coupling and potential catalytic cycles. nih.govacs.org This understanding can aid in the optimization of reaction conditions and the design of more efficient catalysts.

Materials Design: Computational simulations can predict the properties of polymers and other materials incorporating this boronic acid, guiding the design of new functional materials with desired characteristics for applications in electronics and beyond. acs.orgmdpi.com

| Research Area | Computational Tools | Potential Outcomes |

| Molecular Properties | Density Functional Theory (DFT) | Prediction of reactivity, acidity, and spectroscopic properties. |

| Reaction Mechanisms | Transition State Theory, DFT | Optimization of synthetic protocols and catalyst design. |

| Materials Science | Molecular Dynamics, DFT | Design of novel functional materials with tailored properties. |

Q & A

Advanced Question: How can stereochemical control be achieved during the synthesis of boronic acid derivatives with multiple halogen substituents?

Methodological Answer: Stereochemical control in polyhalogenated boronic acids requires careful selection of protecting groups and reaction conditions. For example, orthogonal protection of reactive sites (e.g., using silyl ethers for alcohols) prevents undesired cross-coupling during borylation . Computational modeling (DFT calculations) can predict regioselectivity in halogenated precursors, guiding the choice of catalysts. For instance, bulky ligands like DavePhos enhance selectivity in meta-substituted aryl halides . Post-synthetic characterization via B NMR and X-ray crystallography validates structural integrity .

Basic Question: What analytical techniques are most effective for characterizing boronic acid trimerization and ensuring sample purity?

Methodological Answer:

Mass spectrometry (MS) with matrix-assisted laser desorption/ionization (MALDI) is preferred for detecting boroxine formation. Derivatization with diols (e.g., pinacol) stabilizes boronic acids as esters, eliminating trimerization artifacts during analysis . B NMR spectroscopy is critical for identifying boron environments: free boronic acids resonate at δ ~30 ppm, while boroxines appear at δ ~18 ppm . Purity assessment via HPLC-UV (C18 columns, acetonitrile/water gradients) resolves residual precursors and dehydration products .

Advanced Question: How can LC-MS/MS be optimized to quantify trace boronic acid impurities in drug substances?

Methodological Answer: Triple quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode offers high sensitivity for sub-ppm impurity detection. For underivatized boronic acids, electrospray ionization (ESI) in negative ion mode enhances detection limits. Mobile phases with 0.1% formic acid improve ionization efficiency, while column temperatures ≤25°C minimize on-column degradation . Method validation per ICH guidelines requires spike-recovery experiments (80–120% recovery) and robustness testing against pH (±0.2) and flow rate (±10%) variations .

Basic Question: What biological targets are most relevant for boronic acid-based drug discovery, and how are activity assays designed?

Methodological Answer:

Boronic acids are leveraged as proteasome inhibitors (e.g., targeting the β5 subunit), thrombin inhibitors, and tubulin polymerization disruptors . Assays include:

- Proteasome inhibition: Fluorescent substrates (e.g., Suc-LLVY-AMC) quantify chymotrypsin-like activity in cell lysates .

- Tubulin polymerization: Turbidity measurements at 350 nm track microtubule assembly in vitro .

- Cellular uptake: Flow cytometry with boron-conjugated fluorophores (e.g., BODIPY) evaluates membrane permeability .

Advanced Question: How do researchers reconcile conflicting data between in vitro enzyme inhibition and cellular efficacy for boronic acid drugs?

Methodological Answer: Discrepancies often arise from off-target binding or poor pharmacokinetics. To address this:

Competitive ABPP (Activity-Based Protein Profiling): Identifies off-target interactions using broad-spectrum probes .

Metabolic stability assays: Liver microsome incubations (human/rat) assess cytochrome P450-mediated degradation .

Tissue distribution studies: Radiolabeled F-boronic acids track biodistribution via PET imaging .

Basic Question: How do boronic acids interact with diols in aqueous environments, and how is binding kinetics measured?

Methodological Answer:

Boronic acids form reversible esters with 1,2- or 1,3-diols (e.g., sugars) via nucleophilic attack on the boron atom. Binding affinity () is quantified via isothermal titration calorimetry (ITC) or fluorescence displacement assays (e.g., Alizarin Red S competition) . Stopped-flow kinetics reveal values (10–10 Ms) for rapid equilibration (<10 s) .

Advanced Question: How can photo-responsive boronic acids enable spatiotemporal control of diol binding in biological systems?

Methodological Answer: Azobenzene-boronic acid conjugates undergo E→Z isomerization under visible light, modulating diol affinity. For example, 2,6-dimethoxy azobenzene derivatives exhibit a 20-fold enhancement upon irradiation (λ = 450 nm), enabling "catch-and-release" of glycoproteins in hydrogels . Red-light activation minimizes phototoxicity, making these systems suitable for in vivo glucose monitoring .

Basic Question: What role do boronic acids play in materials science, particularly in flame retardancy?

Methodological Answer:

Aromatic boronic acids decompose endothermically under heat, releasing boron oxides that form protective glassy layers on polymers. Thermogravimetric analysis (TGA) under nitrogen (10°C/min) quantifies char residue (>30% at 700°C for meta-substituted derivatives) . Halogen-free formulations combine boronic acids with phosphazenes to meet UL94 V-0 ratings .

Advanced Question: How does the substitution pattern on boronic acids influence their thermal stability and flame-retardant efficiency?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF) lower decomposition onset temperatures but enhance char yield. Ortho-substitution increases steric hindrance, delaying boroxine formation and improving thermal stability. Computational models (ReaxFF MD simulations) predict degradation pathways, guiding the design of boronic acid-polycarbonate composites .

Basic Question: How are boronic acids utilized in drug delivery systems to enhance cellular uptake?

Methodological Answer:

Boronic acids bind cell-surface glycoproteins (e.g., GLUT1), facilitating receptor-mediated endocytosis. Liposomes functionalized with phenylboronic acid (PBA) show 5-fold higher uptake in cancer cells vs. free drugs . pH-responsive micelles (boronate ester crosslinks) release payloads in acidic tumor microenvironments .

Advanced Question: What strategies minimize off-target binding of boronic acid-drug conjugates in vivo?

Methodological Answer: Dual-targeting systems combine boronic acids with peptide ligands (e.g., RGD for integrin-rich tumors) . Pre-blocking serum proteins (e.g., albumin) with free fructose reduces nonspecific interactions . PET imaging with F-labeled analogs validates targeting specificity .

Basic Question: What contradictions exist in the literature regarding boronic acid-diol binding selectivity?

Methodological Answer:

While boronic acids preferentially bind fructose ( ~10 M) over glucose ( ~10 M), non-specific interactions with arginine-rich proteins (e.g., avidin) can mask selectivity. SPR studies show secondary electrostatic interactions account for >40% of avidin binding to AECPBA surfaces .

Advanced Question: How can researchers mitigate false positives in boronic acid-based glycoprotein sensors?

Methodological Answer: Coating surfaces with zwitterionic polymers (e.g., polySBMA) reduces nonspecific protein adsorption. Buffer optimization (e.g., 100 mM HEPES, pH 7.4) weakens ionic interactions while preserving boronate-diol binding . Competitive elution with sorbitol (500 mM) confirms specificity .

Basic Question: What advances enable boronic acids to act as photoresponsive switches in dynamic covalent chemistry?

Methodological Answer:

Azobenzene-boronic acid hybrids undergo reversible E/Z isomerization under visible light, altering diol binding affinity. For example, Z-isomers of 2,6-dimethoxy derivatives bind fructose 20-fold tighter than E-isomers, enabling light-controlled hydrogel stiffening .

Advanced Question: How are these photoresponsive systems applied in real-time biosensing?

Methodological Answer: Conjugation to PEG-star polymers creates light-tunable hydrogels for continuous glucose monitoring. Red light (λ = 630 nm) shifts equilibrium toward high-affinity Z-isomers, correlating with fluorescence intensity changes (ΔF/F > 50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.